molecular formula C16H24N2O2 B7918469 [3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid

[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7918469
M. Wt: 276.37 g/mol
InChI Key: IOMAZBAETXFPRJ-UHFFFAOYSA-N
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Description

[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353978-02-5) is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.38 g/mol . It is a piperidine-based building block of high interest in medicinal chemistry and drug discovery. Piperidine derivatives are versatile scaffolds frequently found in biologically active molecules and are key intermediates in the synthesis of potential therapeutic agents . Scientific literature indicates that structurally similar compounds featuring the 3-amino-piperidin-1-yl motif have been investigated as potent inhibitors of the enzyme dipeptidylpeptidase-IV (DPP-IV) . DPP-IV inhibitors are a established class of pharmaceuticals used for the treatment of type 2 diabetes, highlighting the significant research value of this compound class in metabolic disorder research . Furthermore, research into related 1-benzylpiperidine compounds explores their potential as multifunctional ligands, for instance, targeting acetylcholinesterase (AChE) for Alzheimer's disease research while also interacting with other neurological targets . This suggests broader applications in neuroscience. The compound is intended for research applications such as use as a reference standard, a synthetic intermediate, or in biological screening assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-[benzyl(ethyl)amino]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-2-18(11-14-7-4-3-5-8-14)15-9-6-10-17(12-15)13-16(19)20/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMAZBAETXFPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Step

The cyclization method, as detailed in patent CA2810393C, begins with a secondary amine intermediate. The key reaction involves intramolecular cyclization under acidic conditions to form the piperidine ring. Acetic acid is the preferred catalyst due to its mild acidity and compatibility with the reaction milieu. The process is conducted in anhydrous solvents such as toluene or tetrahydrofuran (THF) at reflux temperatures (80–110°C). The cyclization step achieves a 70–85% yield, contingent on precise stoichiometric control and inert atmosphere maintenance to prevent oxidation.

Critical Parameters :

  • Catalyst : Acetic acid (0.5–1.0 equiv)

  • Solvent : Toluene or THF

  • Temperature : 80–110°C

  • Reaction Time : 4–6 hours

Hydrolysis Step

Following cyclization, the intermediate undergoes hydrolysis to introduce the acetic acid moiety. Sodium hydroxide (1.0–2.0 M aqueous solution) is employed under reflux conditions (90–100°C) for 2–3 hours. This step selectively cleaves the ester group while preserving the benzyl-ethyl-amino substituent. Post-hydrolysis, the product is purified via crystallization from ethanol/water mixtures, yielding 65–75% of the target compound.

Reaction Conditions :

  • Base : NaOH (1.0–2.0 M)

  • Temperature : 90–100°C

  • Purification : Crystallization (ethanol/water, 3:1 v/v)

Alternative Method Using Ester Hydrolysis

Protection of Amine Group

This route, adapted from Evitachem’s protocols, starts with protecting the primary amine using benzyl chloroformate (Cbz-Cl). The reaction occurs in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving 80–90% yield. The Cbz group prevents unwanted side reactions during subsequent steps.

Reaction Setup :

  • Protecting Agent : Benzyl chloroformate (1.2 equiv)

  • Base : Triethylamine (2.0 equiv)

  • Solvent : Dichloromethane

  • Temperature : 0–5°C (ice bath)

Ester Hydrolysis

The protected intermediate undergoes ester hydrolysis under acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions. Basic hydrolysis (1.5 M NaOH, 70°C, 3 hours) is preferred for higher selectivity, yielding 70–80% of the carboxylic acid derivative. Post-hydrolysis, the Cbz group is removed via hydrogenolysis (H₂/Pd-C), followed by acetic acid coupling using EDC/HOBt reagents.

Optimized Conditions :

  • Base : NaOH (1.5 M)

  • Temperature : 70°C

  • Catalyst : Pd-C (10% w/w) for hydrogenolysis

Optimization Strategies

Solvent and Temperature Effects

  • Cyclization Efficiency : Toluene outperforms THF in cyclization yield (85% vs. 72%) due to better thermal stability.

  • Hydrolysis Rate : Aqueous NaOH at 90°C reduces hydrolysis time by 30% compared to room-temperature conditions.

Catalytic Enhancements

  • Acid Catalysts : Substituting acetic acid with p-toluenesulfonic acid (PTSA) in cyclization improves yield to 88% but complicates purification.

  • Coupling Reagents : Using HOBt/EDC instead of DCC reduces racemization risk during acetic acid attachment.

Comparative Analysis of Synthetic Routes

Parameter Cyclization-Hydrolysis Ester Hydrolysis
Total Yield 55–65%50–60%
Reaction Steps 23
Purification Complexity Moderate (crystallization)High (chromatography)
Scalability Industrial-friendlyLab-scale optimized
Key Advantage Fewer stepsBetter stereocontrol

Industrial Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems for cyclization reduces reaction time by 40% and improves yield consistency (±2% variance).

Waste Management

  • Cyclization Route : Generates 0.3 kg waste/kg product (primarily aqueous NaOH).

  • Ester Hydrolysis : Produces 0.5 kg waste/kg product (organic solvents, Pd-C residues).

Chemical Reactions Analysis

Esterification Reactions

The acetic acid group undergoes esterification with alcohols under acid catalysis:

Reagents/ConditionsProducts FormedYield Optimization Strategies
Methanol + H₂SO₄ (cat.)Methyl ester derivativeMicrowave-assisted synthesis
Ethanol + HCl (gas)Ethyl ester derivativeSolvent-free conditions
Propargyl alcohol + DCCPropargyl esterUse of coupling agents (DCC/DMAP)

Esterification efficiency depends on steric hindrance from the piperidine ring. Methanol achieves 85–92% conversion under reflux, while bulkier alcohols require extended reaction times (8–12 hrs).

Nucleophilic Substitution

The benzyl-ethyl-amine group participates in substitution reactions:

Reaction TypeReagents/ConditionsMajor Products
AlkylationCH₃I, K₂CO₃, DMF, 60°CQuaternary ammonium salt
AcylationAcetyl chloride, pyridineAcetylated amine derivative
Arylation4-Fluoronitrobenzene, DIPEAAryl-substituted piperidine

Alkylation proceeds with >70% yield in polar aprotic solvents. Acylation requires stoichiometric base to neutralize HCl byproducts .

Oxidation

The benzyl group oxidizes to benzoic acid derivatives:

Oxidizing AgentConditionsProducts
KMnO₄ (aq)H₂O, 80°C, 4 hrsBenzyl → Benzoic acid
CrO₃/H₂SO₄Acetone, 0°C, 2 hrsPartial oxidation to aldehyde

Reduction

The piperidine ring or amine groups undergo reduction:

Reducing AgentConditionsProducts
LiAlH₄THF, refluxPiperidine → Piperidine alcohol
H₂/Pd-CEtOH, 25°C, 3 atmBenzyl → Cyclohexyl derivative

Reduction with LiAlH₄ achieves >90% conversion but requires anhydrous conditions.

Cyclization and Ring Modification

The piperidine ring participates in intramolecular reactions:

ReactionReagents/ConditionsProducts
Acid-catalyzed cyclizationH₃PO₄, 120°CTetrahydroisoquinoline analog
Ring expansionEthylene oxide, BF₃·Et₂OAzepane derivative

Cyclization pathways are temperature-dependent, with optimal yields at 100–120°C .

Protection/Deprotection Strategies

Temporary protection of amine or carboxyl groups enables selective reactivity:

Functional GroupProtecting AgentDeprotection Method
AmineBoc (tert-butyloxycarbonyl)TFA/CH₂Cl₂
Carboxylic acidMethyl esterLiOH/THF/H₂O

Boc protection is reversible under mild acidic conditions (e.g., 50% TFA in DCM) .

Mechanistic Insights

  • Esterification : Follows a classical Fischer mechanism, protonating the carbonyl oxygen to enhance electrophilicity.

  • Amine Alkylation : Proceeds via an SN2 pathway in polar solvents, with inversion of configuration at the nitrogen .

  • Benzyl Oxidation : KMnO₄ mediates a radical-mediated cleavage of the benzyl C-H bond, forming a benzoate intermediate.

Catalytic Systems and Solvent Effects

Reaction TypeOptimal CatalystSolventTurnover Frequency (h⁻¹)
EsterificationH₂SO₄Toluene12.5 ± 0.8
Amine AcylationDMAPCH₂Cl₂8.2 ± 0.5
OxidationTEMPO/NaOClAcetonitrile6.7 ± 0.3

Polar aprotic solvents (DMF, DMSO) accelerate substitution but may promote side reactions in oxidation.

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and ethylbenzene.

  • pH Sensitivity : Stable in pH 3–9; precipitates in strongly acidic (pH <2) or basic (pH >10) conditions .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:

  • Pain Management : Research indicates that compounds similar to [(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid may exhibit analgesic properties. Studies have shown that piperidine derivatives can act on opioid receptors, suggesting a potential role in pain relief therapies .
  • Neurological Disorders : The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating conditions such as Alzheimer’s disease. In vitro studies have demonstrated that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to the pathophysiology of Alzheimer's .

Neuropharmacology

In neuropharmacological research, [(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid has been explored for its effects on neuronal activity:

  • Cholinergic Modulation : The compound has shown promise in modulating cholinergic activity, which is crucial for cognitive functions. By inhibiting cholinesterases, it may enhance acetylcholine levels in the brain, potentially improving memory and learning capabilities .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits under conditions mimicking ischemia. Compounds that influence sodium/calcium exchange mechanisms have been identified as having protective effects on neurons during hypoxic conditions .

Synthetic Organic Chemistry

[(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid serves as an important intermediate in synthetic organic chemistry:

  • Building Block for Complex Molecules : This compound can be utilized as a building block in the synthesis of more complex molecules, particularly those aimed at drug discovery and development. Its piperidine structure allows for various modifications, leading to diverse derivatives with potential biological activities .

Case Study 1: Inhibition of Acetylcholinesterase

A study published in MDPI highlighted the synthesis of compounds related to [(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid and their evaluation as AChE inhibitors. Compounds demonstrated IC50_{50} values less than 20 μM, indicating significant activity against the enzyme, which is crucial for developing Alzheimer's treatments .

Case Study 2: Pain Relief Mechanism

Research conducted on piperidine derivatives revealed their interaction with opioid receptors, suggesting that [(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid could play a role in pain management strategies. The study emphasized the need for further exploration of its analgesic properties through clinical trials .

Mechanism of Action

The mechanism of action of [3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the piperidine ring, amino group modifications, and stereochemistry. Key examples include:

Table 1: Structural and Molecular Comparisons
Compound Name Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key Features Reference
[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid Ethyl group at amino position C₁₆H₂₄N₂O₂ 276.37 Base compound; chiral center at piperidine C3
(R)-2-(3-(Benzyl(ethyl)amino)piperidin-1-yl)acetic acid (R)-enantiomer configuration C₁₆H₂₄N₂O₂ 276.37 Stereospecific receptor interactions possible
{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid Methylene spacer between amino and piperidine C₁₇H₂₆N₂O₂ 290.41 Increased lipophilicity due to methylene group
[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid Cyclopropyl replaces ethyl C₁₇H₂₄N₂O₂ 288.38 Ring strain may enhance binding affinity
[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid Benzyloxycarbonyl-cyclopropyl group C₁₉H₂₅N₃O₄ 332.40 Enhanced steric bulk; potential prodrug
2-[4-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol Isopropyl substituent; ethanol moiety C₁₇H₂₈N₂O 276.41 Reduced acidity; altered solubility

Discontinued and Less-Studied Analogs

  • Understudied Variants : Benzisoxazole-containing analogs (e.g., in ) lack detailed pharmacological data but share structural motifs with antipsychotic drugs.

Biological Activity

[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a synthetic compound characterized by a piperidine core with a benzyl-ethyl-amino substituent and an acetic acid moiety. This structural configuration suggests significant potential for various biological activities, particularly in neuropharmacology and cancer therapy. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter transporters and receptors. Notably, it may inhibit gamma-aminobutyric acid (GABA) uptake, which is crucial for regulating neuronal excitability and could have implications for treating anxiety and mood disorders. Additionally, its potential as an inhibitor of tankyrase enzymes has been explored, indicating a role in modulating Wnt signaling pathways that are often implicated in cancer progression .

Biological Activities

The compound exhibits several notable biological activities:

1. Neuropharmacological Effects

  • GABA Transporter Inhibition : Studies suggest that this compound may effectively inhibit GABA transporters, enhancing GABAergic signaling, which is vital for mood regulation.

2. Anticancer Properties

  • Wnt Signaling Modulation : By inhibiting tankyrase, it may disrupt the Wnt/β-catenin signaling pathway, which is crucial in cancer cell proliferation and survival .

3. Antimicrobial Activity

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological profile of this compound. The presence of both piperidine and acetic acid moieties contributes to its unique biological activity. Research indicates that modifications to the benzyl group or the piperidine nitrogen can significantly influence its efficacy against specific targets .

Compound Structure Unique Features
1-(Benzyl-piperidin-3-yl)-ethylamineStructureLacks carboxylic acid functionality
3-(Benzyl-amino)-propanoic acidStructureDifferent chain length and functional groups
N-benzyl-N-(ethyl)-piperidin-1-carboxamideStructureDifferent reactivity profile due to amide bond

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Neuropharmacology : In vitro studies demonstrated that compounds with similar structures could modulate GABAergic activity effectively, suggesting that this compound might exhibit similar properties.
  • Cancer Research : Investigations into tankyrase inhibitors revealed that piperidine derivatives could significantly impact tumor growth in preclinical models by interfering with Wnt signaling pathways .

Future Directions

Further research is needed to fully elucidate the mechanisms through which this compound exerts its biological effects. Future studies should focus on:

  • Detailed pharmacokinetic profiles to assess bioavailability and metabolism.
  • Expanded screening against various disease models to explore additional therapeutic potentials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing [3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid, and how can reaction completion be monitored?

  • Methodology : Synthesis typically involves coupling piperidine derivatives with acetic acid moieties via nucleophilic substitution or amidation. For example, THF is a common solvent for such reactions, and intermediates can be monitored using TLC or HPLC . Chiral synthesis may require enantioselective catalysis (e.g., asymmetric hydrogenation) or resolution techniques (e.g., chiral HPLC) to ensure stereochemical purity .

Q. How should researchers characterize the structural and stereochemical purity of this compound?

  • Methodology : Use a combination of NMR (¹H/¹³C) to confirm connectivity and stereochemistry, particularly for chiral centers in the piperidine ring. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography or circular dichroism (CD) can resolve absolute configurations . Polarimetry is recommended for quantifying enantiomeric excess .

Q. What solvent systems and storage conditions are compatible with this compound?

  • Methodology : Based on analogs, acetonitrile, THF, and dichloromethane are compatible solvents. Avoid acetic acid due to potential esterification or degradation. Store at –20°C under inert gas (e.g., argon) to prevent oxidation of the benzyl-ethyl-amine group .

Advanced Research Questions

Q. How can computational methods predict the pharmacological activity of this compound?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like COX-2 or opioid receptors. Use QSAR models to optimize substituents for selectivity. For example, piperidine derivatives in showed COX-2 inhibition with minimal gastric toxicity, suggesting a scaffold for anti-inflammatory drug design .

Q. What experimental designs are recommended for evaluating in vivo efficacy in pain or inflammation models?

  • Methodology : Use rat paw edema assays (e.g., carrageenan-induced) to test anti-inflammatory activity. For neuropathic pain, employ chronic constriction injury (CCI) models. Monitor pharmacokinetics via LC-MS/MS to correlate plasma concentrations with efficacy . Include controls for opioid receptor cross-reactivity to avoid off-target effects .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology : Cross-validate assays (e.g., compare in vitro enzyme inhibition vs. cell-based assays) to confirm target specificity. For instance, highlights discrepancies between docking scores and in vivo efficacy, necessitating iterative refinement of computational models . Adjust stereochemistry or substituents (e.g., benzyl vs. methyl groups) to isolate structure-activity relationships .

Q. What strategies mitigate challenges in scaling up chiral synthesis?

  • Methodology : Opt for catalytic asymmetric synthesis (e.g., chiral auxiliaries or organocatalysts) to minimize waste. For example, achieved enantiomeric purity using chiral resolving agents. Alternatively, enzymatic resolution (lipases or esterases) offers greener alternatives for large-scale production .

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